2(s)-Amino-6-boronohexanoic acid

Catalog No.
S005270
CAS No.
222638-65-5
M.F
C6H14BNO4
M. Wt
174.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2(s)-Amino-6-boronohexanoic acid

CAS Number

222638-65-5

Product Name

2(s)-Amino-6-boronohexanoic acid

IUPAC Name

(2S)-2-amino-6-boronohexanoic acid

Molecular Formula

C6H14BNO4

Molecular Weight

174.99 g/mol

InChI

InChI=1S/C6H14BNO4/c8-5(6(9)10)3-1-2-4-7(11)12/h5,11-12H,1-4,8H2,(H,9,10)/t5-/m0/s1

InChI Key

HFKKMXCOJQIYAH-YFKPBYRVSA-N

SMILES

B(CCCCC(C(=O)O)N)(O)O

Synonyms

6-borono-L-norleucine

Canonical SMILES

B(CCCCC(C(=O)O)N)(O)O

Isomeric SMILES

B(CCCC[C@@H](C(=O)O)N)(O)O

The exact mass of the compound 2(s)-Amino-6-boronohexanoic acid is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of organoboron compound in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2(S)-Amino-6-boronohexanoic acid, also known as ABH, is a small molecule with significant potential in scientific research. Its primary area of interest lies in its ability to inhibit arginase, an enzyme that plays a crucial role in various biological processes [].

Inhibition of Arginase for Inflammatory Disease Research

Studies have shown that ABH acts as a highly potent and specific arginase inhibitor []. Arginase is responsible for breaking down L-arginine, an amino acid involved in numerous physiological functions, including the production of nitric oxide (NO) and polyamines. By inhibiting arginase, ABH disrupts this breakdown process, leading to increased levels of L-arginine. This, in turn, can modulate various cellular pathways with potential therapeutic implications [].

2(S)-Amino-6-boronohexanoic acid is an organoboron compound classified as a non-proteinogenic L-alpha-amino acid. It is structurally related to L-norleucine, with a boron atom substituting at the C-6 position. The compound is notable for its role as a selective competitive inhibitor of arginase, an enzyme that catalyzes the hydrolysis of L-arginine to urea and L-ornithine. This inhibition has significant implications in various biological systems, particularly in the context of vascular function and immune response modulation .

Chemical Properties

  • Chemical Formula: C₆H₁₅BNO₅
  • Molecular Weight: 191.998 g/mol
  • IUPAC Name: [(5S)-5-amino-5-carboxypentyl]trihydroxyboranuide
  • Solubility: 2.83 mg/mL in water
  • pKa Values: Strongest acidic pKa of 1.9 and strongest basic pKa of 9.53 .

ABH acts as a competitive inhibitor of the enzyme arginase. Arginase plays a crucial role in the breakdown of L-arginine, an amino acid involved in various biological processes, including nitric oxide production and immune response. ABH competes with L-arginine for the binding site on arginase, preventing the enzyme from cleaving L-arginine. This results in increased L-arginine levels and its downstream effects [].

Studies suggest that ABH can be effective in reducing airway inflammation and fibrosis in animal models of chronic obstructive pulmonary disease (COPD) by modulating arginase activity [].

Due to its boronic acid functionality. Key reactions include:

  • Oxidation: The boronic acid group can undergo oxidation, leading to the formation of boronic esters.
  • Complexation: The boron atom can form complexes with diols and other Lewis bases, which is utilized in various synthetic applications.
  • Substitution Reactions: The amino and carboxylic acid groups can participate in typical amine and carboxylic acid reactions, such as amidation and esterification .

The primary biological activity of 2(S)-amino-6-boronohexanoic acid is its function as an arginase inhibitor. This inhibition has been linked to:

  • Improved Erectile Function: Studies have demonstrated that chronic administration enhances erectile hemodynamics in aged rats by modulating arginase activity .
  • Cancer Immunotherapy: Its role as an arginase inhibitor has been explored in cancer treatment, where it may enhance immune responses against tumors by increasing the availability of L-arginine for nitric oxide synthesis .

Several synthetic routes have been developed for 2(S)-amino-6-boronohexanoic acid:

  • Boronic Acid Synthesis: Involves the reaction of L-norleucine with boron reagents under controlled conditions.
  • Ugi Reaction: Utilizes a multi-component reaction involving an isocyanide, aldehyde, and amine to introduce the boron functionality.
  • Modification of Existing Amino Acids: Chemical modifications on known amino acids can yield derivatives like 2(S)-amino-6-boronohexanoic acid .

The applications of 2(S)-amino-6-boronohexanoic acid span various fields:

  • Pharmaceuticals: Used as a research tool for studying arginase's role in physiology and pathology.
  • Cancer Therapy: Investigated for its potential in enhancing the efficacy of immune checkpoint inhibitors.
  • Vascular Health Research: Explored for its effects on endothelial function and cardiovascular health .

Interaction studies have focused on how 2(S)-amino-6-boronohexanoic acid affects arginase activity across different organ systems:

  • Erectile Function Studies: Demonstrated significant improvements in erectile function metrics when administered chronically in animal models.
  • Cancer Models: Shown to enhance anti-tumor immunity by modulating arginase activity, thereby affecting the tumor microenvironment and immune cell behavior .

Similar Compounds

Several compounds share structural or functional similarities with 2(S)-amino-6-boronohexanoic acid. These include:

Compound NameStructure/FunctionalityUnique Feature
S-(2-Boronoethyl)-L-cysteineBoronic acid derivative with cysteine backboneInhibits arginase with different mechanisms
2-Amino-6-boronoethyl-L-cysteineSimilar structure to 2(S)-amino-6-boronohexanoicFocused on metabolic pathways
N-substituted amino acidsVarious substitutions on amino acidsPotentially altered pharmacokinetics
Boronic acid-based prodrugsProdrug forms that release active compoundsEnhanced bioavailability

These compounds highlight the unique position of 2(S)-amino-6-boronohexanoic acid within the broader context of arginase inhibitors, emphasizing its specific applications and mechanisms of action in biological systems .

Chemical Structure and Molecular Properties

2(S)-Amino-6-boronohexanoic acid represents a structurally unique organoboron compound that belongs to the class of non-proteinogenic L-α-amino acids [1] [2]. The compound exhibits a molecular formula of C6H14BNO4 with a molecular weight of 174.99 g/mol [1]. The structure consists of a linear six-carbon chain backbone derived from L-norleucine, with the critical substitution of a boronic acid functional group (-B(OH)2) at the terminal C-6 position [2] [3].

The compound possesses three distinct functional groups that define its chemical behavior: an amino group (-NH2) at the α-carbon position, a carboxyl group (-COOH) forming the acid functionality, and the characteristic boronic acid moiety at the terminus of the aliphatic chain [1] [2]. This arrangement creates a structural analogue of L-arginine, where the boronic acid group serves as a bioisostere for the guanidinium functionality [3].

The stereochemical configuration of the compound is defined by a single chiral center at the C-2 position, which adopts the S configuration according to the Cahn-Ingold-Prelog priority rules [1] [2]. This stereochemical specification is crucial for biological activity, as the S-enantiomer demonstrates significantly higher potency compared to its R-counterpart in enzyme inhibition studies [4].

Nomenclature and Chemical Identifiers

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry (IUPAC) conventions, with the official name being (2S)-2-amino-6-boronohexanoic acid [1] [2]. Alternative nomenclature includes 6-(dihydroxyboryl)-L-norleucine and 6-borono-L-norleucine, reflecting its structural relationship to the natural amino acid norleucine [2].

The compound is commonly abbreviated as ABH in scientific literature, particularly in biochemical and pharmacological contexts [5] [6] [7]. This abbreviation has become the standard reference in arginase inhibition research and related therapeutic applications.

Chemical database identifiers include PubChem CID 9793992, ChEBI ID CHEBI:40520, and CAS registry number 222638-65-5 [1] [2]. The standardized molecular descriptors include the InChI string (InChI=1S/C6H14BNO4/c8-5(6(9)10)3-1-2-4-7(11)12/h5,11-12H,1-4,8H2,(H,9,10)/t5-/m0/s1) and the simplified molecular-input line-entry system (SMILES) notation (NC@@HC(O)=O) [1] [2].

Historical Context and Discovery

Development Timeline and Scientific Context

The discovery and development of 2(S)-Amino-6-boronohexanoic acid emerged from the broader context of organoboron chemistry advancement in medicinal applications during the late 20th century [8] [9]. The compound was first synthesized and characterized by the research group led by David W. Christianson at the University of Pennsylvania, representing a landmark achievement in the field of enzyme inhibitor design [10] [11].

The development of ABH was strategically motivated by structural analysis of the arginase enzyme and its natural substrate L-arginine [12]. X-ray crystallographic studies of the ternary arginase-ornithine-borate complex revealed that the tetrahedral borate anion perfectly mimics the transition state geometry in the catalytic mechanism [12]. This structural insight provided the rational basis for designing ABH as a transition state analogue inhibitor.

The compound represents one of the first successful applications of the boronic acid pharmacophore in enzyme inhibition, predating the widespread recognition of boron-containing compounds in drug discovery [8] [9]. This pioneering work established ABH as a foundational tool compound that enabled subsequent investigations into arginase biology and therapeutic potential.

Synthetic Development and Methodological Advances

The initial synthetic approaches to ABH faced significant challenges related to stereochemical control and the incorporation of the boronic acid functionality [13] [14]. Early methodologies required multiple steps and often resulted in modest yields with limited enantioselectivity.

A significant breakthrough in ABH synthesis was achieved through the development of an improved three-step synthetic route utilizing a chiral auxiliary approach [13] [14]. The key innovation involved the alkylation of a nickel(II) complex derived from glycine and (S)-2-[N'-(N-benzylprolyl)amino]benzophenone with pinacol 4-bromobutylboronate [13] [14]. This methodology enabled the production of ABH in 50% overall yield with high enantiomeric excess and quantitative recovery of the chiral auxiliary [13] [14].

Subsequent methodological developments have focused on improving the efficiency and scalability of ABH synthesis [15] [12]. These advances have included the development of enantioselective synthetic routes that avoid the need for resolution of racemic mixtures and the optimization of reaction conditions for large-scale preparation [15] [12].

Significance in Biochemical Research

Enzyme Inhibition Mechanism and Specificity

2(S)-Amino-6-boronohexanoic acid functions as a highly selective competitive inhibitor of arginase enzymes, demonstrating exceptional potency against both human arginase I and arginase II isoforms [5] [7] [16]. The compound exhibits binding dissociation constants (Kd) of 5 nanomolar for human arginase I and inhibition constants (Ki) of 8.5 nanomolar for human arginase II [5] [7] [4].

The mechanism of inhibition involves the formation of a tetrahedral boronate complex with the binuclear manganese center in the arginase active site [3] [4]. The boronic acid moiety undergoes nucleophilic attack by the metal-bridging hydroxide ion observed in the native enzyme, yielding a tetrahedral boronate anion that mimics the transition state geometry during normal catalytic turnover [3] [4].

X-ray crystallographic studies have provided detailed structural insights into the binding mode of ABH within the arginase active site [6] [4]. These studies reveal that ABH adopts the same orientation as the natural substrate L-arginine, with the amino acid backbone making identical hydrogen bonding interactions while the boronic acid group occupies the position normally filled by the guanidinium functionality [6] [4].

Applications in Cardiovascular and Vascular Research

ABH has emerged as an invaluable research tool for investigating the role of arginase in cardiovascular physiology and pathophysiology [17]. The compound has been extensively utilized in studies of erectile dysfunction, where arginase activity competes with nitric oxide synthase for the common substrate L-arginine [17].

Chronic oral administration of ABH in aged rat models has demonstrated significant improvements in erectile hemodynamics, providing compelling evidence for the therapeutic potential of arginase inhibition in vascular disorders [17]. These studies have revealed that systemic arginase inhibition can restore impaired endothelial function and improve nitric oxide bioavailability [17].

The compound has also proven essential for investigating age-related vascular stiffness and atherosclerosis development [17]. Research utilizing ABH has demonstrated that arginase overexpression contributes to endothelial dysfunction through L-arginine depletion and subsequent reduction in nitric oxide production [17].

Immunotherapy and Cancer Research Applications

In the context of cancer immunotherapy, ABH has served as a crucial tool compound for investigating arginase-mediated immunosuppression [11] [18]. Tumor-associated arginase activity contributes to immune evasion by depleting L-arginine in the tumor microenvironment, thereby inhibiting T-cell proliferation and function [11].

ABH has been utilized as a reference compound in the development of novel arginase inhibitors for cancer treatment [19] [18]. These research efforts have focused on improving the pharmacokinetic properties and oral bioavailability of arginase inhibitors while maintaining the potent enzyme inhibition characteristics established by ABH [19] [18].

The compound has also been instrumental in validating arginase as a therapeutic target in various cancer types [11] [18]. Studies using ABH have demonstrated that arginase inhibition can restore T-cell function and enhance the efficacy of other immunotherapeutic approaches [11] [18].

Respiratory Disease Research

ABH has played a significant role in advancing understanding of arginase function in respiratory diseases, particularly asthma and chronic obstructive pulmonary disease [20]. The compound has been used to demonstrate that arginase activity contributes to airway inflammation and bronchoconstriction through multiple mechanisms [20].

Research utilizing ABH has shown that arginase inhibition can reduce allergen-induced airway narrowing in experimental models [20]. These studies have revealed that arginase competes with nitric oxide synthase for L-arginine in airway smooth muscle, leading to reduced nitric oxide production and increased bronchoconstriction [20].

The compound has also been employed in investigations of airway remodeling and fibrosis associated with chronic respiratory diseases . Studies have demonstrated that ABH treatment can reduce collagen deposition and smooth muscle hyperplasia in animal models of chronic airway inflammation .

Structure-Activity Relationship Studies

ABH has served as the foundational scaffold for extensive structure-activity relationship investigations aimed at developing improved arginase inhibitors [5] [6] [16]. These studies have explored modifications at the α-carbon position, revealing that certain substituents can enhance inhibitory potency beyond that of the parent compound [5] [6].

Crystallographic studies of ABH derivatives complexed with arginase have provided detailed insights into the molecular determinants of binding affinity and selectivity [6] [16]. These structural investigations have identified key interactions between inhibitor substituents and amino acid residues at the entrance of the enzyme active site [6] [16].

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

175.1015881 g/mol

Monoisotopic Mass

175.1015881 g/mol

Heavy Atom Count

12

Appearance

Assay:≥95%A crystalline solid

UNII

4X6P7ZQE7D

Wikipedia

2(S)-amino-6-boronohexanoic acid

Dates

Last modified: 09-13-2023

Explore Compound Types